Epirubicin hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action Study

Epirubicin hydrochloride belongs to a class of drugs called anthracyclines. These drugs work by interfering with DNA replication and function within cancer cells [1]. One of the key mechanisms involves inhibiting an enzyme called topoisomerase II. This enzyme plays a crucial role in unwinding and separating DNA strands during cell division. By inhibiting topoisomerase II, epirubicin hydrochloride disrupts DNA replication and can lead to cell death in cancer cells [2].

Researchers use epirubicin hydrochloride to study these mechanisms in detail. This can help scientists understand how to develop new and more targeted cancer therapies that exploit these vulnerabilities in cancer cells.

- [1] Epirubicin: Uses, Interactions, Mechanism of Action | DrugBank Online: []

- [2] DNA polymerases and DNA topoisomerases as targets for the development of anticancer drugs. Spadari et al. Anticancer Res., 1986;6:935

Drug Combination Studies

Epirubicin hydrochloride is often used in combination with other chemotherapeutic drugs to treat various cancers. Scientific research explores how epirubicin hydrochloride interacts with other drugs and how these combinations can improve treatment efficacy.

For instance, studies investigate how epirubicin hydrochloride interacts with other drugs to enhance cell death pathways in cancer cells or reduce the development of resistance [3]. This knowledge can be used to design more effective treatment regimens for different types of cancer.

- [3] Here are some examples of how Epirubicin Hydrochloride is used in combination with other drugs to treat various cancers. For instance, it is used in combination with cyclophosphamide and fluorouracil to treat breast cancer. You can find more information about the specific combinations used in clinical trials by searching for "Epirubicin Hydrochloride" and the specific cancer type on PubMed Central.: )

Development of Drug Delivery Systems

Researchers are also exploring ways to improve the delivery of epirubicin hydrochloride to cancer cells. This can involve developing new formulations of the drug or utilizing targeted delivery systems. For example, studies might investigate encapsulating epirubicin hydrochloride in nanoparticles that can specifically target cancer cells, minimizing damage to healthy tissues [4].

By improving drug delivery, researchers aim to enhance the effectiveness of epirubicin hydrochloride treatment while reducing its side effects.

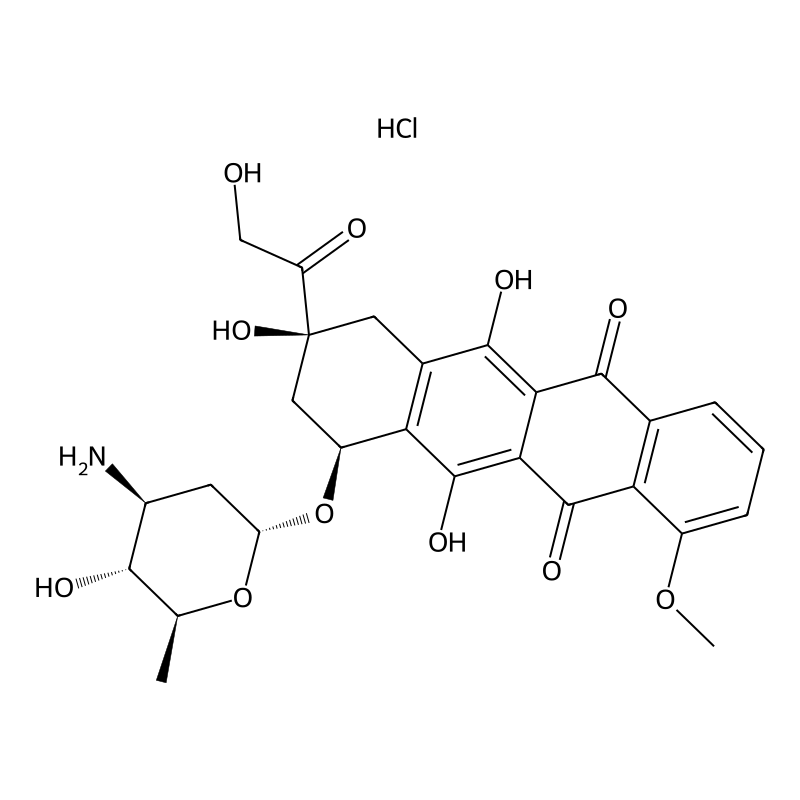

Epirubicin hydrochloride is a semi-synthetic anthracycline antibiotic derived from daunorubicin, primarily used as a chemotherapeutic agent in cancer treatment. It is chemically designated as (8S-cis)-10-[(3-amino-2,3,6-trideoxy-α-L-arabino-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-5,12-naphthacenedione hydrochloride, with the empirical formula C27H29NO11HCl and a molecular weight of 579.95 g/mol. The compound appears as a red-orange hygroscopic powder and is typically supplied in sterile vials for injection .

Epirubicin exerts its pharmacological effects primarily through intercalation into DNA, which disrupts nucleic acid synthesis and induces cytotoxicity. It is particularly effective against various solid tumors, including breast cancer and bladder cancer .

Epirubicin hydrochloride exerts its antitumor activity by primarily targeting DNA:

Epirubicin hydrochloride is a potent chemotherapeutic agent with significant side effects:

- Intercalation: The planar structure of epirubicin allows it to insert between DNA base pairs, inhibiting DNA and RNA synthesis.

- Topoisomerase II Inhibition: Epirubicin stabilizes the topoisomerase II-DNA complex, preventing the religation of DNA strands after cleavage, leading to irreversible DNA damage .

- Oxidation/Reduction Reactions: The compound can generate reactive oxygen species through redox reactions, contributing to its cytotoxic effects by damaging cellular components such as DNA and membranes .

Epirubicin exhibits potent antitumor activity by targeting rapidly dividing cells. Its mechanisms include:

- Cytotoxicity: Induces cell death in various cancer cell lines through its ability to intercalate DNA and inhibit topoisomerase II .

- Phase-specific Activity: Most effective during the S and G2 phases of the cell cycle, where it maximizes its impact on DNA replication and repair processes .

- Free Radical Generation: Contributes to cellular damage through oxidative stress mechanisms .

The synthesis of epirubicin typically involves modifications of daunorubicin. Key steps include:

- Protection of Functional Groups: The amine group is often protected to prevent unwanted reactions during synthesis.

- Oxidation and Reduction: Specific functional groups are oxidized or reduced to achieve the desired stereochemistry and functional properties.

- Hydrolysis: Removal of certain sugar moieties may occur to yield the final product .

Alternative synthetic routes may also utilize fermentation processes to obtain daunorubicin as a precursor, followed by chemical modifications to produce epirubicin.

Epirubicin is primarily used in oncology for treating various cancers:

- Breast Cancer: Commonly used in adjuvant therapy for early-stage breast cancer.

- Bladder Cancer: Effective in both intravesical therapy and systemic treatment.

- Other Solid Tumors: Utilized in combination regimens for various malignancies due to its broad-spectrum antitumor activity .

Epirubicin exhibits numerous interactions with other drugs and compounds:

- Drug Interactions: Co-administration with other chemotherapeutics can enhance or diminish therapeutic effects; careful monitoring is required.

- Biochemical Interactions: Studies have shown that epirubicin can interact with essential oils like limonene, affecting its stability and decomposition kinetics under certain conditions .

- Pharmacokinetic Interactions: Its metabolism can be influenced by liver function and concurrent medications that affect hepatic enzymes .

Similar Compounds

Epirubicin shares structural and functional similarities with other anthracyclines and related compounds. Here are some notable comparisons:

| Compound | Structural Features | Unique Properties |

|---|---|---|

| Doxorubicin | 4'-epi-isomer of doxorubicin | Higher cardiotoxicity compared to epirubicin |

| Daunorubicin | Precursor to epirubicin | Less effective against solid tumors |

| Idarubicin | More potent but higher toxicity | Greater lipophilicity enhances tissue penetration |

| Mitoxantrone | Anthracenedione derivative | Different mechanism; less cardiotoxicity |

Epirubicin's unique metabolic pathway involving beta-glucuronidation may contribute to its better tolerability compared to doxorubicin, making it a preferred choice in certain clinical settings .

Binding Affinity Studies with Double-Stranded DNA

Epirubicin hydrochloride demonstrates a complex and well-characterized binding profile with double-stranded DNA through multiple mechanisms. The fundamental interaction occurs via intercalation, where the planar anthracycline chromophore inserts between DNA base pairs, resulting in significant structural and functional consequences [1] [2] [3].

Quantitative Binding Parameters

Binding affinity studies have revealed that epirubicin exhibits moderate to strong binding interactions with double-stranded DNA. Spectroscopic investigations utilizing Fourier transform infrared spectroscopy, ultraviolet-visible spectroscopy, and circular dichroism have determined a binding constant of 3.4 × 10⁴ M⁻¹, indicating moderate binding strength between epirubicin and the DNA helix [4]. This binding constant demonstrates the drug's capacity to form stable complexes with DNA under physiological conditions.

More detailed investigations using isothermal titration calorimetry and fluorescence correlation spectroscopy have provided insights into sequence-specific binding preferences. Epirubicin shows preferential binding to cytosine-cytosine and cytosine-thymine mismatched duplex DNA compared to normal Watson-Crick base-paired sequences [1]. This sequence selectivity suggests that epirubicin may have enhanced activity against DNA regions with structural irregularities or damage.

Structural Mechanism of DNA Intercalation

The intercalation process involves the insertion of epirubicin's planar anthraquinone ring system between DNA base pairs, causing significant conformational changes in the double helix. Fourier transform infrared measurements demonstrate that epirubicin-DNA interaction occurs through guanine and cytosine bases, with additional external binding observed through the phosphate backbone [4]. This dual binding mode contributes to the stability and specificity of the drug-DNA complex.

Circular dichroism studies have revealed that epirubicin binding induces a partial transition from the native B-conformation of DNA to the A-conformation [4]. This conformational change represents a significant structural perturbation that disrupts normal DNA function and contributes to the drug's cytotoxic effects. The intercalation process results in DNA helix unwinding and lengthening, which interferes with essential cellular processes including replication and transcription.

Comparative Binding Studies

Nuclear magnetic resonance spectroscopy studies using a 14-mer DNA sequence derived from the nuclear factor kappa B promoter have provided detailed molecular insights into epirubicin-DNA interactions. These investigations determined an equilibrium dissociation constant of 11.4 μM for epirubicin binding to this specific DNA sequence [5]. The studies demonstrate that epirubicin can bind up to two molecules per 14-mer DNA duplex, with intercalation occurring preferentially at pyrimidine-purine steps.

Electrochemical studies using differential pulse voltammetry and cyclic voltammetry have confirmed the intercalative binding mode and demonstrated stronger interactions with double-stranded DNA compared to single-stranded DNA [6]. These findings support the requirement for the double helix structure for optimal epirubicin binding and activity.

Molecular Dynamics and Binding Site Characteristics

Single-molecule nanosensor studies using magnetic tweezers have provided quantitative measurements of epirubicin's binding site size, estimated at approximately 2.5 base pairs per drug molecule [7]. This binding footprint is consistent with the intercalation model and helps explain the drug's capacity to disrupt DNA structure significantly. The studies also revealed that each intercalated epirubicin molecule unwinds the native DNA helix by approximately 16 degrees, compensating for elongation-induced tension in the double helix.

The binding mechanism exhibits concentration-dependent characteristics, with bimodal binding behavior observed at different drug concentrations. At lower concentrations up to 3 μM, epirubicin demonstrates simultaneous intercalation and groove binding, while at higher concentrations, intercalation becomes the dominant binding mode [7].

RNA Interaction Dynamics and Structural Impacts

Epirubicin hydrochloride exerts significant effects on RNA metabolism and structure through multiple mechanisms that complement its DNA-targeting activities. The drug's interaction with RNA represents a crucial component of its overall cytotoxic profile, affecting both RNA synthesis and processing pathways [2] [8].

RNA Synthesis Inhibition

The primary mechanism of epirubicin's impact on RNA involves the inhibition of RNA synthesis through disruption of the transcriptional machinery. DNA intercalation by epirubicin creates physical barriers that prevent RNA polymerase progression along the DNA template, resulting in premature transcription termination [2] [3]. This effect is particularly pronounced for genes with high transcriptional activity, making rapidly dividing cancer cells especially susceptible to the drug's actions.

Nuclear magnetic resonance and chromatin immunoprecipitation studies have demonstrated that epirubicin significantly compromises the recruitment of RNA polymerase II to gene promoters [5]. This reduction in polymerase recruitment leads to decreased transcriptional initiation and overall RNA production. The effect is selective for certain promoter sequences, with nuclear factor kappa B-dependent genes showing particular sensitivity to epirubicin-mediated transcriptional suppression.

RNA-Protein Complex Interactions

Epirubicin influences the formation and stability of RNA-protein complexes, particularly those involved in post-transcriptional regulation. The drug has been shown to interact with RNA-binding proteins, affecting their capacity to bind target RNA sequences and modulate gene expression [9]. These interactions can lead to altered RNA processing, stability, and localization patterns within cells.

Studies focusing on triple-negative breast cancer have identified specific interactions between epirubicin and long non-coding RNAs that regulate drug resistance mechanisms. The drug affects the expression and function of long non-coding RNA 005620, which plays a role in epirubicin resistance through regulation of integrin β1 expression [10]. This represents an example of how epirubicin's RNA interactions can influence its own therapeutic efficacy.

Nuclear RNA Processing Effects

Epirubicin accumulation in cell nuclei significantly impacts RNA processing mechanisms. The drug's presence interferes with normal splicing machinery and affects the maturation of pre-mRNA transcripts [8]. Nuclear accumulation studies have shown that epirubicin co-localizes with RNA processing centers, where it can disrupt the assembly and function of splicing complexes.

Confocal time-lapse microscopy studies have revealed that epirubicin treatment causes marked redistribution of nuclear topoisomerase IIα, which is closely associated with RNA processing and transcriptional regulation [11]. This redistribution affects the normal organization of nuclear RNA metabolism and contributes to the drug's overall impact on cellular function.

Subcellular RNA Localization

Epirubicin treatment alters the subcellular localization patterns of specific RNA species. The drug affects the transport of RNA molecules between nuclear and cytoplasmic compartments, potentially through its interactions with RNA-binding proteins involved in RNA trafficking [9]. These changes in RNA localization can have profound effects on protein synthesis and cellular metabolism.

The drug's impact on RNA localization is particularly evident in its effects on ribosomal RNA processing and ribosome assembly. Epirubicin treatment has been shown to affect nucleolar function, where ribosomal RNA synthesis and processing occur, leading to disrupted protein synthesis capacity in treated cells [8].

Cellular Uptake and Subcellular Localization

Membrane Transport Mechanisms

Epirubicin hydrochloride employs multiple sophisticated membrane transport mechanisms for cellular entry, reflecting the complex nature of anthracycline drug delivery. Understanding these transport pathways is crucial for optimizing therapeutic efficacy and predicting drug behavior in different tissue contexts [12] [13].

Organic Cation Transporter 6 Mediated Uptake

Organic cation transporter 6 represents a primary mechanism for epirubicin cellular uptake. Transport studies in human hepatocellular carcinoma HepG2 cells and human non-small cell lung cancer A549 cells have demonstrated that epirubicin uptake exhibits saturable kinetics characteristic of carrier-mediated transport [12]. The uptake process is temperature-dependent and sensitive to inhibition by carnitine, confirming the involvement of organic cation transporter 6.

Kinetic analysis reveals that epirubicin demonstrates higher uptake clearance values compared to doxorubicin in both cell types studied. The maximal uptake velocity divided by the Michaelis constant (Vmax/Km) for epirubicin significantly exceeds that of doxorubicin, indicating more efficient transporter-mediated cellular entry [12]. This enhanced uptake efficiency may contribute to epirubicin's clinical advantages over other anthracyclines.

The organic cation transporter 6-mediated uptake mechanism shows cell-type specificity, with varying kinetic parameters observed between different cancer cell lines. HepG2 cells demonstrate different uptake characteristics compared to A549 cells, suggesting that tissue-specific expression levels and transporter variants influence epirubicin accumulation patterns [12].

Passive Diffusion Mechanisms

In addition to carrier-mediated transport, epirubicin crosses cellular membranes through passive diffusion processes. Non-saturable uptake components become prominent at higher drug concentrations, following linear kinetics that indicate concentration-dependent passive transport [12]. The passive diffusion rate constant for epirubicin is significantly higher than that observed for doxorubicin, demonstrating enhanced membrane permeability.

Temperature dependence studies confirm the importance of passive diffusion, with uptake rates at 0°C remaining substantial compared to physiological temperatures. This temperature-independent component represents the passive diffusion contribution to total cellular uptake [12]. The enhanced passive diffusion capacity of epirubicin compared to other anthracyclines may result from subtle structural differences in the drug molecule.

Endocytic Uptake Pathways

Specialized drug delivery systems utilizing epirubicin have revealed the importance of endocytic mechanisms in cellular uptake. Macropinocytosis represents a critical pathway for epirubicin uptake, particularly when the drug is delivered using nanodiamond carriers [14] [15]. Inhibition of macropinocytosis using 5-(N-ethyl-N-isopropyl)amiloride completely prevents detectable epirubicin uptake in tumor cells, indicating the essential nature of this pathway for certain delivery formulations.

Clathrin-mediated endocytosis contributes partially to epirubicin cellular uptake, with dynasore inhibition reducing uptake by approximately 46.8% [14]. This pathway involves the binding of cell-surface receptors with epirubicin-containing complexes, followed by sequestration through intracellular adaptors and endosome formation. The endosomes subsequently mature into lysosomal organelles after fusion with primary lysosomes.

Caveolae-mediated endocytosis does not appear to play a significant role in epirubicin uptake, as inhibition with filipin produces no detectable changes in cellular drug accumulation [14]. This finding suggests specificity in the endocytic pathways utilized by epirubicin and epirubicin-containing drug delivery systems.

Receptor-Mediated Transport

Transferrin receptor-mediated endocytosis represents an important mechanism for targeted epirubicin delivery. The transferrin receptor is highly overexpressed on cancer cells, approximately 100-fold more than on normal cells, making it an attractive target for drug delivery [16]. Epirubicin-peptide conjugates designed to target the transferrin receptor demonstrate enhanced cellular uptake and anticancer activity dependent upon receptor expression levels.

The mechanism involves binding of epirubicin-conjugated transferrin or transferrin-mimetic peptides to cell surface transferrin receptors, followed by internalization through receptor-mediated endocytosis [17]. This pathway provides selectivity for cancer cells while potentially reducing uptake by normal tissues with lower transferrin receptor expression.

Active Carrier Systems in Hepatocytes

Detailed investigations in primary rat hepatocyte cultures have revealed the existence of active carrier systems mediating epirubicin uptake beyond simple facilitated diffusion [13]. These studies demonstrate that epirubicin uptake at clinically relevant concentrations is significantly reduced at low temperatures and is inhibited by metabolic inhibitors including carbonyl cyanide p-trifluoromethoxyphenylhydrazone, rotenone, and sodium azide.

The active transport mechanism involves organic anion transporters, as evidenced by inhibition with 4,4'-diisothiocyanato-stilbene-2,2'-disulfonic acid and competition with organic anion transport substrates including para-aminohippurate, taurocholic acid, and estradiol 17-beta-D-glucuronide [13]. Organic cation transporter involvement is confirmed by inhibition with verapamil and tetraethylammonium.

Lysosomal Sequestration and Efflux Pathways

The subcellular fate of epirubicin following cellular uptake involves complex processes of intracellular trafficking, lysosomal sequestration, and active efflux that significantly influence drug efficacy and resistance patterns [18] [19] [20].

Lysosomal Sequestration Mechanisms

Lysosomal sequestration represents a significant mechanism affecting epirubicin distribution and activity within cells. As a hydrophobic weak base, epirubicin becomes protonated in the acidic lysosomal environment (pH 4-5), leading to ion trapping and accumulation within these organelles [18] [20]. This sequestration removes the drug from its nuclear target sites, potentially reducing therapeutic efficacy.

The sequestration process is facilitated by the activity of vacuolar adenosine triphosphatase (V-ATPase), which maintains the low lysosomal pH necessary for ion trapping [18]. Studies have demonstrated that epirubicin treatment can disrupt ATP6V0A2-dependent lysosomal acidification, suggesting a complex relationship between the drug and lysosomal function [21]. This disruption may represent both a mechanism of drug action and a cellular response to drug exposure.

Lysosomal drug sequestration has been shown to trigger compensatory lysosomal biogenesis through transcription factor EB-mediated pathways [20]. This adaptive response increases the number of lysosomes per cell and enhances lysosomal enzyme activity, potentially leading to increased drug sequestration and contributing to multidrug resistance development.

ATP-Binding Cassette Transporter-Mediated Efflux

The ATP-binding cassette superfamily of transporters plays a crucial role in epirubicin efflux and multidrug resistance. P-glycoprotein (ABCB1) represents the most significant efflux transporter affecting epirubicin disposition [19] [22]. This transporter is extensively expressed in metabolic and excretory organs including liver, intestine, and kidney, where it actively extrudes epirubicin from cells in an ATP-dependent manner.

Multidrug resistance-associated protein 1 (ABCC1) and multidrug resistance-associated protein 2 (ABCC2) also contribute to epirubicin efflux, though with different tissue distribution patterns [19]. ABCC1 is ubiquitously expressed and localizes to basolateral membranes, while ABCC2 is primarily expressed in liver, intestine, and kidney at apical membrane locations. These transporters work in concert to limit intracellular epirubicin accumulation and contribute to drug resistance.

Breast cancer resistance protein (ABCG2) provides additional efflux capacity, particularly at barrier sites such as the blood-brain barrier [19]. This transporter limits epirubicin penetration into the central nervous system, potentially protecting neural tissues from drug toxicity while also limiting therapeutic access to brain metastases.

Cellular Efflux Kinetics and Retention

Studies using nanodiamond drug delivery systems have provided detailed insights into epirubicin efflux kinetics and cellular retention mechanisms. When epirubicin is delivered as free drug, significant efflux occurs within 12 hours of cellular uptake, with substantial amounts of drug detected in extracellular medium [14] [15]. This rapid efflux is mediated primarily by ATP-binding cassette transporters and contributes to reduced therapeutic efficacy.

Structural modifications that prevent recognition by efflux transporters can dramatically enhance cellular drug retention. Nanodiamond-bound epirubicin shows significantly enhanced retention compared to free drug, with no detectable drug in supernatants after 12 hours of efflux time [14]. This retention enhancement suggests that the structural constraints imposed by nanodiamond binding prevent recognition by ATP-binding cassette transporters.

Resistance Mechanisms and Efflux Enhancement

Development of epirubicin resistance involves upregulation of multiple efflux pathways. Resistant cell lines demonstrate substantially increased expression of P-glycoprotein, with messenger RNA levels up to 53.7-fold higher than parental cells [23]. Flow cytometry analysis reveals P-glycoprotein overexpression in 54.2-56% of resistant cells compared to only 0.5-0.57% of parental cells.

The resistance phenotype also involves enhanced expression of multidrug resistance-associated protein 1 and breast cancer resistance protein, creating a multifaceted efflux system that efficiently removes epirubicin from resistant cells [23]. Suppression of P-glycoprotein expression using short hairpin RNA can partially restore epirubicin sensitivity, though complete restoration requires targeting multiple efflux pathways simultaneously.

pH-Dependent Drug Release and Trafficking

The intracellular trafficking of epirubicin involves pH-dependent release mechanisms that influence drug distribution and activity. Following endocytic uptake, epirubicin-containing vesicles undergo acidification as they mature from early endosomes to late endosomes and finally to lysosomes [14]. This pH gradient (from pH 7.4 in blood to pH 4-5 in lysosomes) facilitates selective drug release at target sites.

Purity

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

H302 (77.12%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (27.45%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (32.03%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H340 (33.99%): May cause genetic defects [Danger Germ cell mutagenicity];

H350 (92.81%): May cause cancer [Danger Carcinogenicity];

H360 (31.37%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

NCI Cancer Drugs

US Brand Name(s): Ellence

FDA Approval: Yes

Epirubicin hydrochloride is approved to be used with other drugs to treat: Breast cancer. It is used after surgery in patients whose cancer has spread to the lymph nodes under the arm.

Epirubicin hydrochloride is also being studied in the treatment of other types of cancer.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Isomerases (EC5)

DNA topoisomerase [EC:5.99.1.-]

TOP2 [HSA:7153 7155] [KO:K03164]

Pictograms

Irritant;Health Hazard

Other CAS

25316-40-9

Wikipedia

Use Classification

Dates

2: Ansari L, Derakhshi M, Bagheri E, Shahtahmassebi N, Malaekeh-Nikouei B. Folate conjugation improved uptake and targeting of porous hydroxyapatite nanoparticles containing epirubicin to cancer cells. Pharm Dev Technol. 2020 Feb 6:1-9. doi: 10.1080/10837450.2020.1725045. [Epub ahead of print] PubMed PMID: 32026739.

3: Kluger N, Jacot W, Frouin E, Rigau V, Poujol S, Dereure O, Guillot B, Romieu G, Bessis D. Permanent scalp alopecia related to breast cancer chemotherapy by sequential fluorouracil/epirubicin/cyclophosphamide (FEC) and docetaxel: a prospective study of 20 patients. Ann Oncol. 2012 Nov;23(11):2879-2884. doi: 10.1093/annonc/mds095. Epub 2019 Dec 4. PubMed PMID: 32018742.

4: Kitagawa K, Kawada K, Morita S, Inada M, Mitsuma A, Sawaki M, Iino S, Inden Y, Murohara T, Imai T, Ando Y. Prospective evaluation of corrected QT intervals and arrhythmias after exposure to epirubicin, cyclophosphamide, and 5-fluorouracil in women with breast cancer. Ann Oncol. 2012 Mar;23(3):743-747. doi: 10.1093/annonc/mdr296. Epub 2019 Dec 4. PubMed PMID: 32018670.

5: Vici P, Brandi M, Giotta F, Foggi P, Schittulli F, Di Lauro L, Gebbia N, Massidda B, Filippelli G, Giannarelli D, Di Benedetto A, Mottolese M, Colucci G, Lopez M. A multicenter phase III prospective randomized trial of high-dose epirubicin in combination with cyclophosphamide (EC) versus docetaxel followed by EC in node-positive breast cancer. GOIM (Gruppo Oncologico Italia Meridionale) 9902 study. Ann Oncol. 2012 May;23(5):1121-1129. doi: 10.1093/annonc/mdr412. Epub 2019 Dec 4. PubMed PMID: 32018566.

6: Ueno A, Yamaguchi K, Sudo M, Imai S. Sarcopenia as a risk factor of severe laboratory adverse events in breast cancer patients receiving perioperative epirubicin plus cyclophosphamide therapy. Support Care Cancer. 2020 Jan 3. doi: 10.1007/s00520-019-05279-x. [Epub ahead of print] PubMed PMID: 31900607.

7: Munker S, Vogelhuber M, Bornschein J, Stroszczynski C, Evert M, Schlitt H, Herr W, Teufel A. EpiCO (epirubicin, cyclophosphamide and vincristine) as treatment for extrapulmonary high-grade neuroendocrine neoplasms. Z Gastroenterol. 2020 Jan 2. doi: 10.1055/a-1042-6504. [Epub ahead of print] PubMed PMID: 31896137.

8: Lu J, Xue Y, Shen F, Gu H, Liu H, Hou J, Miao H. Transurethral holmium laser resection and transurethral electrocision combined with intravesical epirubicin within 24 hours postoperatively for treatment of bladder cancer. J Int Med Res. 2019 Dec 29:300060519887267. doi: 10.1177/0300060519887267. [Epub ahead of print] PubMed PMID: 31885339.

9: Huang L, Wang X, Zhou L, Di L, Zheng H, Jiang Z, Wang Y, Song X, Feng J, Yu S, Liu Y, Zheng H, Shen K, Tong Z, Shao Z. Oral vinorelbine versus intravenous vinorelbine, in combination with epirubicin as first-line chemotherapy in Chinese patients with metastatic breast cancer. Cancer Chemother Pharmacol. 2020 Jan;85(1):205-215. doi: 10.1007/s00280-019-04000-3. Epub 2019 Dec 14. PubMed PMID: 31838561.

10: Treder N, Maliszewska O, Olędzka I, Kowalski P, Miękus N, Bączek T, Bień E, Krawczyk MA, Adamkiewicz-Drożynska E, Plenis A. Development and validation of a high-performance liquid chromatographic method with a fluorescence detector for the analysis of epirubicin in human urine and plasma, and its application in drug monitoring. J Chromatogr B Analyt Technol Biomed Life Sci. 2020 Jan 1;1136:121910. doi: 10.1016/j.jchromb.2019.121910. Epub 2019 Nov 30. PubMed PMID: 31830661.

11: Peng J, Wang Z, Li Y, Lv D, Zhao X, Gao J, Teng H. Identification of differential gene expression related to epirubicin-induced cardiomyopathy in breast cancer patients. Hum Exp Toxicol. 2019 Dec 11:960327119893415. doi: 10.1177/0960327119893415. [Epub ahead of print] PubMed PMID: 31823667.

12: Perveen K, Masood F, Hameed A. Preparation, characterization and evaluation of antibacterial properties of epirubicin loaded PHB and PHBV nanoparticles. Int J Biol Macromol. 2020 Feb 1;144:259-266. doi: 10.1016/j.ijbiomac.2019.12.049. Epub 2019 Dec 7. PubMed PMID: 31821825.

13: Jandaghi N, Jahani S, Foroughi MM, Kazemipour M, Ansari M. Cerium-doped flower-shaped ZnO nano-crystallites as a sensing component for simultaneous electrochemical determination of epirubicin and methotrexate. Mikrochim Acta. 2019 Dec 5;187(1):24. doi: 10.1007/s00604-019-4016-2. PubMed PMID: 31807919.

14: Mo J, Shen L, Xu Q, Zeng J, Sha J, Hu T, Bi K, Chen Y. An Nd(3+)-Sensitized Upconversion Fluorescent Sensor for Epirubicin Detection. Nanomaterials (Basel). 2019 Nov 28;9(12). pii: E1700. doi: 10.3390/nano9121700. PubMed PMID: 31795129; PubMed Central PMCID: PMC6955805.

15: Kong L, Cai FY, Yao XM, Jing M, Fu M, Liu JJ, He SY, Zhang L, Liu XZ, Ju RJ, Li XT. RPV-modified epirubicin and dioscin co-delivery liposomes suppress non-small cell lung cancer growth by limiting nutrition supply. Cancer Sci. 2020 Feb;111(2):621-636. doi: 10.1111/cas.14256. Epub 2020 Jan 18. PubMed PMID: 31777993.

16: Yokoyama T, Makino H, Seki N, Ueda J, Hosone M, Katayama H, Takei H, Yoshida H. Neoadjuvant chemotherapy of capecitabine + epirubicin + cyclophosphamide combination therapy ( 'CEX' therapy) for HER-2 negative breast cancer, as retrospective study in our institute. J Nippon Med Sch. 2019 Nov 28. doi: 10.1272/jnms.JNMS.2020_87-204. [Epub ahead of print] PubMed PMID: 31776320.

17: Wang N, Li H, Zhu Y, Li N, Chen ZJ, Zhang C. Melatonin protects against Epirubicin-induced ovarian damage. J Reprod Dev. 2019 Nov 15. doi: 10.1262/jrd.2019-085. [Epub ahead of print] PubMed PMID: 31735743.

18: Sakamoto T, Saito Y, Kobayashi M, Yamada T, Takekuma Y, Nakai M, Ogawa K, Iseki K, Sugawara M. Effect of palonosetron and dexamethasone administration on the prevention of gastrointestinal symptoms in hepatic arterial chemoembolization with epirubicin. Support Care Cancer. 2019 Nov 16. doi: 10.1007/s00520-019-05178-1. [Epub ahead of print] PubMed PMID: 31732854.

19: Marcozzi S, Rossi V, Salvatore G, Di Rella F, De Felici M, Klinger FG. Distinct effects of epirubicin, cisplatin and cyclophosphamide on ovarian somatic cells of prepuberal ovaries. Aging (Albany NY). 2019 Nov 11;11(22):10532-10556. doi: 10.18632/aging.102476. Epub 2019 Nov 11. PubMed PMID: 31711044; PubMed Central PMCID: PMC6914390.

20: Raje S, Pandav K, Barthwal R. Dual mode of binding of anti cancer drug epirubicin to G-quadruplex [d-(TTAGGGT)](4) containing human telomeric DNA sequence induces thermal stabilization. Bioorg Med Chem. 2019 Dec 15;27(24):115131. doi: 10.1016/j.bmc.2019.115131. Epub 2019 Oct 15. PubMed PMID: 31685331.